7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C
Overview
Description
KT-6149 is a synthetic derivative of mitomycin C, a well-known antitumor antibiotic It has been studied for its potential anticancer properties and its ability to induce DNA damage in cancer cells
Preparation Methods
The synthesis of KT-6149 involves the condensation of mitomycin A with 2-(2-pyridyldithio)ethylamine in the presence of triethylamine in methanol. This reaction produces 7-N-[2-(2-pyridyldithio)ethyl]mitomycin C, which is then reacted with gamma-L-glutamylcysteamine in methanol. The gamma-L-glutamylcysteamine is obtained by deprotecting N,N’-bis[N-benzyloxycarbonyl-gamma-(alpha-benzyl)-L-glutamyl]cystamine with anisole and trifluoroacetic acid, followed by reduction with ethyl mercaptane .
Chemical Reactions Analysis
KT-6149 undergoes several types of chemical reactions, including:
Oxidation: KT-6149 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: KT-6149 can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include triethylamine, methanol, anisole, trifluoroacetic acid, and ethyl mercaptane.
Scientific Research Applications
Chemistry: KT-6149 is used as a model compound to study the reactivity and mechanisms of quinocarmycin derivatives.
Biology: The compound is used to investigate the biological effects of DNA damage and repair mechanisms in cells.
Medicine: KT-6149 has shown promise as an anticancer agent, with studies demonstrating its ability to induce DNA damage and inhibit the growth of cancer cells.
Mechanism of Action
KT-6149 exerts its effects by inducing DNA damage in cancer cells. The compound intercalates into the DNA strand, causing single-strand breaks and inhibiting DNA synthesis. This leads to the activation of DNA repair mechanisms and, ultimately, cell death. The primary molecular targets of KT-6149 are the DNA strands themselves, and the pathways involved include DNA damage response and repair pathways .
Comparison with Similar Compounds
KT-6149 is similar to other quinocarmycin derivatives, such as mitomycin C and quinocarmycin itself. KT-6149 is unique in its specific chemical structure and its ability to induce DNA damage more effectively. Other similar compounds include:
Mitomycin C: A well-known antitumor antibiotic with similar DNA-damaging properties.
Quinocarmycin: Another derivative with anticancer properties.
MCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea): A nitrosourea compound with DNA-damaging effects.
KT-6149 stands out due to its specific mechanism of action and its potential for use in cancer chemotherapy.
Properties
CAS No. |
118359-59-4 |
---|---|
Molecular Formula |
C24H34N6O8S2 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-[2-[2-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H34N6O8S2/c1-11-17(28-6-8-40-39-7-5-27-15(31)4-3-13(25)22(34)35)20(33)16-12(10-38-23(26)36)24(37-2)21-14(29-21)9-30(24)18(16)19(11)32/h12-14,21,28-29H,3-10,25H2,1-2H3,(H2,26,36)(H,27,31)(H,34,35)/t12-,13+,14+,21+,24-/m1/s1 |
InChI Key |
BIOSTZMAOGCGSC-CYUGEGSCSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSCCNC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSCCNC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSCCNC(=O)CCC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-N-(2-((2-(gamma-glutamylamino)ethyl)dithio)ethyl)mitomycin C KT 6149 KT-6149 KW 2149 KW-2149 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.